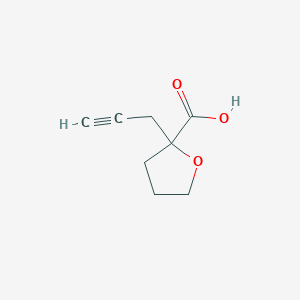

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

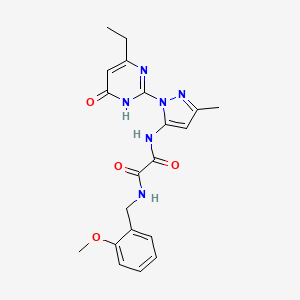

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . The compound is typically stored at room temperature and is available in an oil form .

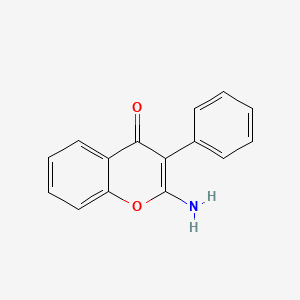

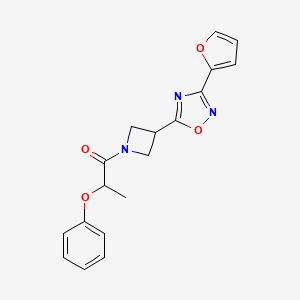

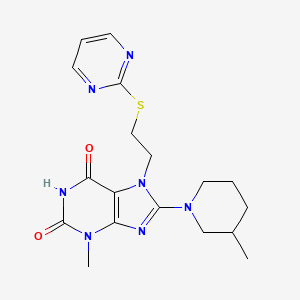

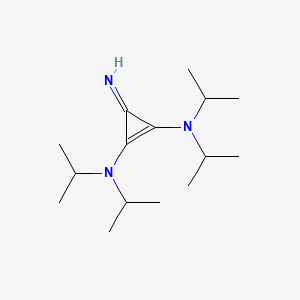

Molecular Structure Analysis

The IUPAC name for 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid is 2-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid . The InChI code for this compound is 1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) .Physical And Chemical Properties Analysis

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid is an oil that is stored at room temperature . It has a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen

Antiulcer and Gastric Hypersecretion Reduction

“2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid” has been found to display antiulcer action and reduce gastric hypersecretion in vivo. This suggests potential applications in the development of treatments for stomach ulcers and related gastric conditions .

Collagenase Inhibition

This compound acts as an inhibitor of collagenase, an enzyme that breaks down collagen. Therefore, it may be used in the treatment of rheumatoid arthritis, where collagen degradation is a significant problem .

Immunomodulation

Due to its effective immunomodulatory properties, “2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid” could be used in therapies aimed at modulating immune responses, potentially benefiting conditions like autoimmune diseases .

Anticancer Activity

The compound has displayed anticancer activity in experiments, indicating its potential use in cancer treatment strategies .

Synthon in Sonogashira Cross-Coupling Reactions

It serves as a useful synthon in Sonogashira cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and materials science .

Visible-light-induced Oxidative Formylation

This compound has been used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen, which is a method to produce formamides under mild conditions without an external photosensitizer .

Thiol Reactivity Profiling

It has been utilized as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues, which is crucial for understanding redox biology and drug development .

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .

Mode of Action

It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Eigenschaften

IUPAC Name |

2-prop-2-ynyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFNKHNLBNSJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)

![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)